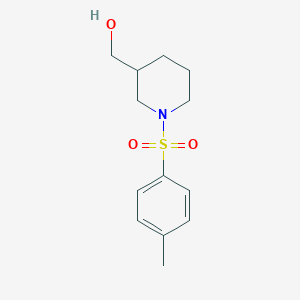
(1-甲苯磺酰哌啶-3-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Tosylpiperidin-3-yl)methanol is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound features a piperidine ring substituted with a tosyl group at the nitrogen atom and a hydroxymethyl group at the third carbon atom. The presence of these functional groups imparts unique chemical properties to the compound, making it a valuable intermediate in various synthetic processes.
科学研究应用
(1-Tosylpiperidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tosylpiperidin-3-yl)methanol typically involves the tosylation of piperidine followed by the introduction of the hydroxymethyl group. One common method involves the reaction of piperidine with tosyl chloride in the presence of a base such as triethylamine to form N-tosylpiperidine. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride to yield (1-Tosylpiperidin-3-yl)methanol .
Industrial Production Methods
Industrial production of (1-Tosylpiperidin-3-yl)methanol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
(1-Tosylpiperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding piperidine derivative without the tosyl group.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Tosylpiperidin-3-carboxylic acid.
Reduction: Piperidin-3-ylmethanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (1-Tosylpiperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The tosyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
(1-Tosylpiperidin-4-yl)methanol: Similar structure but with the hydroxymethyl group at the fourth carbon atom.
(1-Tosylpiperidin-2-yl)methanol: Hydroxymethyl group at the second carbon atom.
Uniqueness
(1-Tosylpiperidin-3-yl)methanol is unique due to the specific positioning of the hydroxymethyl group at the third carbon atom, which imparts distinct chemical and biological properties. This positioning allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
[1-(4-methylphenyl)sulfonylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-4-6-13(7-5-11)18(16,17)14-8-2-3-12(9-14)10-15/h4-7,12,15H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIZHDVUBIBSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
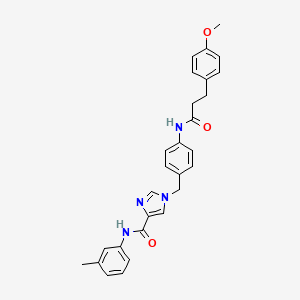
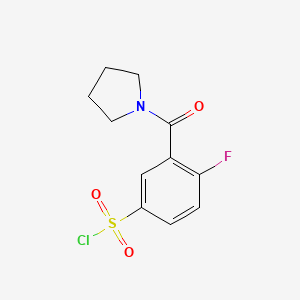


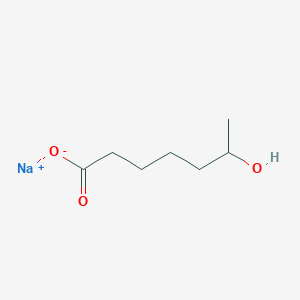
![N-(2,4-difluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547580.png)

![2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione](/img/structure/B2547583.png)
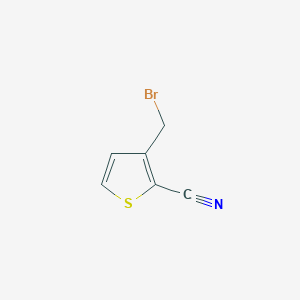
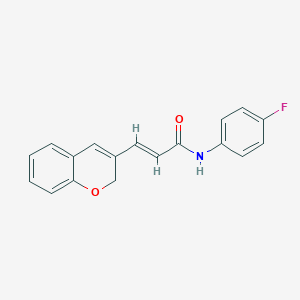
![ethyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547588.png)
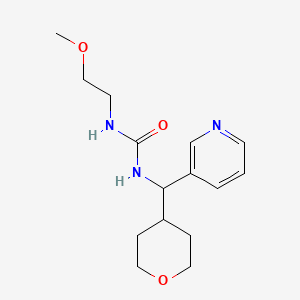
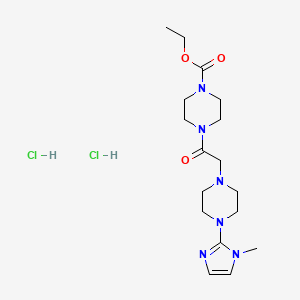
![N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide](/img/structure/B2547597.png)
